6-cyclopropyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid hydrochloride
Description
6-Cyclopropyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid hydrochloride is a pyrazolo-pyridine derivative characterized by a phenyl group at the 1-position, a cyclopropyl moiety at position 6, a methyl substituent at position 3, and a carboxylic acid group at position 4, with hydrochloride as the counterion. The hydrochloride salt enhances aqueous solubility, making it advantageous for pharmaceutical applications .
Properties
IUPAC Name |
6-cyclopropyl-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-4-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2.ClH/c1-10-15-13(17(21)22)9-14(11-7-8-11)18-16(15)20(19-10)12-5-3-2-4-6-12;/h2-6,9,11H,7-8H2,1H3,(H,21,22);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZAJQGGFNHCFJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3CC3)C(=O)O)C4=CC=CC=C4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-Cyclopropyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid hydrochloride (CAS Number: 1417566-79-0) is a synthetic compound belonging to the pyrazolo[3,4-b]pyridine class. This compound has garnered attention due to its potential biological activities, particularly in the fields of anti-inflammatory and antibacterial effects. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings and data tables.
The molecular formula of this compound is C₁₇H₁₆ClN₃O₂, with a molecular weight of 329.79 g/mol. It is characterized by its heterocyclic structure, which contributes to its biological properties.
Antibacterial Activity
Research has indicated that various derivatives of pyrazolo[3,4-b]pyridine compounds exhibit significant antibacterial properties. A study synthesized several related compounds and evaluated their antibacterial activity against common bacterial strains. Some derivatives demonstrated potent inhibition against Gram-positive and Gram-negative bacteria, suggesting that the structural features of these compounds play a crucial role in their effectiveness.
Table 1: Antibacterial Activity of Pyrazolo[3,4-b]pyridine Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 8 µg/mL |
| Compound B | S. aureus | 4 µg/mL |
| Compound C | P. aeruginosa | 16 µg/mL |
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has also been explored. In vitro studies have shown that it can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. The half-maximal inhibitory concentration (IC50) values for COX-2 inhibition were reported to be comparable to those of established anti-inflammatory drugs such as celecoxib.
Table 2: Inhibition of COX Enzymes
| Compound | COX Enzyme | IC50 (µM) |
|---|---|---|
| 6-Cyclopropyl... | COX-1 | 0.05 |
| 6-Cyclopropyl... | COX-2 | 0.03 |
| Celecoxib | COX-2 | 0.04 |
Study on Antibacterial Efficacy
In a recent study published in Medicinal Chemistry, researchers synthesized a series of pyrazolo[3,4-b]pyridine derivatives and tested them against various bacterial strains. The results showed that compounds with specific substitutions on the phenyl ring exhibited enhanced antibacterial activity compared to others, indicating a structure-activity relationship that warrants further investigation .
Anti-inflammatory Mechanism Investigation
Another study focused on elucidating the mechanism behind the anti-inflammatory effects of this compound. Using human cell lines, researchers demonstrated that treatment with the compound led to a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that it may exert its effects by modulating inflammatory pathways at the cellular level .
Scientific Research Applications
Biological Applications
The compound has shown promise in various biological studies, particularly in cancer research and as potential inhibitors for certain enzymes. Below are notable findings from recent studies:
Anticancer Activity
In vitro studies have demonstrated that 6-cyclopropyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine derivatives exhibit significant antiproliferative effects against several cancer cell lines:
| Cell Line | Activity Observed | Reference |
|---|---|---|
| MCF7 (Breast) | High inhibition | |
| HeLa (Cervical) | Moderate inhibition | |
| A549 (Lung) | Significant cytotoxicity |
These studies utilized the MTT assay to evaluate cell viability post-treatment with various concentrations of the compound.
HIV-1 Integrase Inhibition
Research has also indicated that derivatives of this compound may serve as inhibitors of HIV-1 integrase, an essential enzyme for viral replication. The structure-activity relationship studies suggest that modifications to the pyrazole ring can enhance inhibitory potency against this target .
Case Study 1: Antiproliferative Activity
A study conducted on a library of substituted pyrazoles, including 6-cyclopropyl-3-methyl-1-phenyl derivatives, reported that certain compounds effectively blocked proliferation in K562 leukemia cells. The mechanism involved apoptosis induction and cell cycle arrest at the G0/G1 phase, highlighting the therapeutic potential of these compounds in hematological malignancies .
Case Study 2: Enzyme Inhibition
Another investigation focused on the enzyme inhibition properties of pyrazolo-pyridine derivatives against HIV integrase. The study found that specific substitutions at the 4-position significantly increased binding affinity to the enzyme's active site, leading to enhanced antiviral activity. Molecular docking studies supported these findings by illustrating favorable interactions between the compound and the target enzyme .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazolo[3,4-b]pyridine derivatives exhibit diverse pharmacological properties depending on substituent variations. Below is a detailed comparison of the target compound with its analogs:
Structural Variations and Functional Group Analysis
Physicochemical and Pharmacological Implications
- Hydrogen Bonding and Solubility : The carboxylic acid group in all compounds enables hydrogen bonding, influencing crystal packing (as per graph set analysis in ) and solubility. The hydrochloride salt in the target compound enhances aqueous solubility compared to free acids .
- The cyclopropyl group in all analogs contributes to metabolic stability by resisting oxidative degradation .
- Bioactivity : The 4-fluorophenyl group () and 4-methylbenzyl group () are hypothesized to enhance target binding in kinase inhibitors or GPCR modulators. The target compound’s phenyl group may favor π-π stacking in hydrophobic protein pockets .
Preparation Methods
Construction of the Pyrazolo[3,4-b]pyridine Core
- Starting Materials: Commonly, substituted pyridine derivatives and hydrazines are used as precursors.
- Cyclization Reaction: The pyrazole ring is fused to the pyridine ring via intramolecular cyclization, often under acidic or basic catalysis.
- Regioselectivity: Control of substitution pattern is achieved by selecting appropriate starting materials and reaction conditions.
Installation of the Carboxylic Acid Group
- The carboxylic acid at the 4-position is introduced by oxidation of an aldehyde or ester precursor or by direct carboxylation reactions.
- Alternative routes involve hydrolysis of ester intermediates to yield the free acid.
Formation of the Hydrochloride Salt
- The free carboxylic acid compound is treated with hydrochloric acid or hydrogen chloride gas in an appropriate solvent (e.g., ethanol, ether) to form the hydrochloride salt.
- This step enhances the compound’s solubility and stability for further use.
Representative Synthetic Route Example
| Step | Reaction Type | Key Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Pyrazolo[3,4-b]pyridine formation | Condensation of substituted pyridine with hydrazine derivatives under reflux | Formation of core heterocyclic scaffold |
| 2 | Cyclopropyl group introduction | Palladium-catalyzed cross-coupling with cyclopropylboronic acid | Selective cyclopropyl substitution |
| 3 | Methyl and phenyl group addition | Alkylation with methyl iodide and phenylboronic acid | Installation of methyl and phenyl groups |
| 4 | Carboxylic acid installation | Hydrolysis of ester intermediate or oxidation of aldehyde precursor | Formation of 4-carboxylic acid derivative |
| 5 | Hydrochloride salt formation | Treatment with HCl in ethanol or ether | Formation of hydrochloride salt |
Research Findings and Optimization
- Yield Optimization: Reaction conditions such as temperature, solvent, and catalyst loading are optimized to maximize yield and purity.
- Purification: Crystallization of the hydrochloride salt from suitable solvents improves compound purity and stability.
- Characterization: Structural confirmation is performed using NMR, IR, MS, and elemental analysis.
Analytical Data Summary
| Parameter | Data/Description |
|---|---|
| Molecular Formula | C17H16ClN3O2 (hydrochloride salt) |
| Molecular Weight | ~329.79 g/mol |
| IUPAC Name | 6-cyclopropyl-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-4-carboxylic acid hydrochloride |
| Solubility | Enhanced in polar solvents due to hydrochloride salt formation |
| Typical Purity | >98% (after recrystallization) |
Notes on Variations and Related Compounds
- Derivatives such as the carbohydrazide analog (6-cyclopropyl-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-4-carbohydrazide) are synthesized by modifying the carboxylic acid group, enabling further chemical transformations.
- Substituted pyrazolo[3,4-b]pyridin-6-carboxylic acids with different alkyl or aryl groups have been reported, indicating the synthetic flexibility of this scaffold.
Q & A
Q. What are the key steps in synthesizing 6-cyclopropyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid hydrochloride?
The synthesis typically involves cyclization of precursor pyrazole derivatives followed by functionalization of the pyridine ring. A critical step is the introduction of the cyclopropyl group via nucleophilic substitution or cross-coupling reactions. Acidic hydrolysis of ester intermediates to yield the carboxylic acid moiety is common, followed by salt formation using hydrochloric acid. For example, similar compounds are purified via recrystallization in aqueous HCl, achieving ~52% yield after heating and filtration . Key intermediates should be characterized by LC-MS and NMR to confirm regioselectivity.
Q. How is the crystal structure of this compound determined, and what software is used for refinement?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation or vapor diffusion in polar aprotic solvents (e.g., DMF/water). The SHELX suite (SHELXL/SHELXS) is widely used for structure solution and refinement, particularly for small molecules. Hydrogen bonding patterns and π-π stacking interactions are analyzed using Mercury or OLEX2. Etter’s graph-set analysis can classify hydrogen-bonding motifs .
Q. What spectroscopic methods validate the compound’s purity and structure?
Q. How does the hydrochloride salt affect solubility and bioavailability?
The hydrochloride salt improves aqueous solubility via ion-dipole interactions, critical for in vitro assays. Solubility is tested in PBS (pH 7.4) and simulated gastric fluid (pH 1.2). LogP values (via HPLC) predict membrane permeability, while Franz cell diffusion studies assess transdermal potential .
Advanced Research Questions
Q. How can contradictory data between NMR and XRPD be resolved during structural validation?
Discrepancies often arise from dynamic effects in solution (NMR) vs. static crystal packing (XRPD). Strategies include:
Q. What challenges arise in optimizing reaction yields for large-scale synthesis?
- Regioselectivity : Competing pathways (e.g., N1 vs. N2 alkylation) require careful control of temperature and catalysts (e.g., Pd(OAc)).
- Purification : Column chromatography is avoided industrially; instead, pH-selective crystallization (e.g., isolating the free acid before HCl salt formation) improves scalability .
- Byproduct Analysis : LC-MS monitors side reactions (e.g., cyclopropane ring opening under acidic conditions).
Q. How can computational modeling predict the compound’s binding affinity to biological targets?
- Docking Studies : AutoDock Vina or Schrödinger Suite models interactions with kinase ATP pockets (e.g., mTOR). Pyrazolo[3,4-b]pyridine scaffolds often act as ATP mimics.
- MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100-ns trajectories.
- QSAR : Correlates substituent effects (e.g., cyclopropyl hydrophobicity) with IC values from kinase inhibition assays .
Q. What strategies address low reproducibility in crystallography data?
Q. How do structural modifications (e.g., cyclopropyl vs. methyl groups) impact biological activity?
- Cyclopropyl : Enhances metabolic stability by resisting CYP450 oxidation. Compare half-lives in liver microsomes.
- Hydrochloride Salt : Improves dissolution rate vs. free base; assess via intrinsic dissolution rate (IDR) testing.
- SAR Studies : Synthesize analogs (e.g., 6-ethyl or 6-fluoro derivatives) and test in dose-response assays (e.g., MTT for cytotoxicity) .
Q. What analytical methods resolve overlapping peaks in HPLC/UV purity analysis?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
